Methyl 2,3,5-trichloroisonicotinate

Description

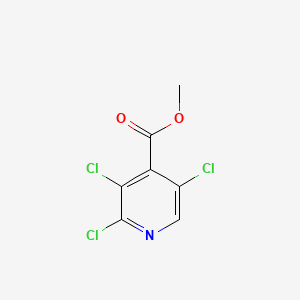

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,3,5-trichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSDEIIJMVDXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678882 | |

| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-65-6 | |

| Record name | Methyl 2,3,5-trichloro-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,5-trichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 2,3,5 Trichloroisonicotinate

Established Synthetic Pathways for Methyl 2,3,5-trichloroisonicotinate

The traditional synthesis of this compound is centered around the preparation and subsequent modification of isonicotinic acid derivatives.

Precursor Synthesis and Halogenation Strategies for Isonicotinic Acid Derivatives

The primary precursor for this compound is 2,3,5-trichloroisonicotinic acid. The synthesis of this key intermediate often starts from isonicotinic acid or other pyridine (B92270) derivatives, which are then subjected to vigorous chlorination.

One common strategy involves the direct chlorination of isonicotinic acid. This process typically requires harsh conditions and the use of potent chlorinating agents to achieve the desired degree of halogenation on the pyridine ring. The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring makes electrophilic substitution challenging, often necessitating high temperatures and the use of catalysts.

An alternative route to a chlorinated isonicotinic acid involves starting with a more substituted precursor. For instance, a method for preparing 2-chloroisonicotinic acid begins with citrazinic acid. This is first chlorinated to yield 2,6-dichloro-isonicotinic acid, which then undergoes a directed dechlorination to give the desired 2-chloroisonicotinic acid. google.com This highlights that the synthesis of polychlorinated pyridines can involve both chlorination and selective dechlorination steps to achieve the target substitution pattern. google.com

The synthesis of 2,5,6-trichloro-4-methylnicotinic acid, a structurally related compound, involves the chlorination of 4-methylnicotinic acid using agents like chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2, 5, and 6 positions. This suggests that similar strategies could be adapted for the synthesis of 2,3,5-trichloroisonicotinic acid from appropriate precursors.

Palladium-catalyzed C-H chlorination represents a more modern approach. Studies on pyridine-directed C-H bond chlorination with N-chlorosuccinimide (NCS) have shown that a Pd(OAc)₂ catalyst can facilitate this transformation. nih.gov Such methods offer greater selectivity and milder reaction conditions compared to traditional chlorination techniques.

| Precursor | Reagents and Conditions | Product | Reference |

| Isonicotinic Acid | Chlorinating agents | 2,3,5-Trichloroisonicotinic acid | smolecule.com |

| Citrazinic Acid | 1. Chlorinating agent (e.g., Triphosgene, POCl₃, or SOCl₂) 2. Hydrazine hydrate (B1144303) (dechlorinating agent) | 2-Chloroisonicotinic acid | google.com |

| 2-Benzylpyridine | 5 mol % Pd(OAc)₂, 1.2 equiv NCS in CH₃CN | Chlorinated 2-benzylpyridine | nih.gov |

Esterification Protocols and Optimization

Once 2,3,5-trichloroisonicotinic acid is obtained, the final step is its esterification to yield this compound. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). The reaction is generally carried out at elevated temperatures, often under reflux conditions, to drive the equilibrium towards the formation of the ester. google.comscholarsresearchlibrary.com The choice of solvent and the removal of water, a byproduct of the reaction, are crucial for maximizing the yield.

For instance, the esterification of isooctanoic acid with methanol has been demonstrated using sulfuric acid as both a catalyst and a water desiccant, leading to high yields in a relatively short reaction time. google.com Similar principles apply to the esterification of nicotinic acid derivatives. A simple and efficient method for the esterification of nicotinic acid involves using methanol as the solvent with a catalytic amount of concentrated sulfuric acid. scholarsresearchlibrary.com

The use of activating agents can also facilitate the esterification under milder conditions. For example, active esters of isonicotinic acid, such as the p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, can be prepared from the corresponding acid. nih.gov These activated esters can then react more readily with methanol to form the desired methyl ester.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Reference |

| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux | Methyl nicotinate | scholarsresearchlibrary.com |

| Isooctanoic Acid | Methanol | H₂SO₄ | Reflux (approx. 70°C) | Methyl isooctanoate | google.com |

| Isonicotinic Acid | p-Nitrophenol, N-Hydroxysuccinimide, or Pentafluorophenol | DCC, SOCl₂/DMF | Room Temperature | Active esters of isonicotinic acid | nih.gov |

Exploration of Novel and Green Chemistry Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods for pyridine derivatives, moving away from harsh reaction conditions and hazardous reagents.

Catalytic Reaction Development for Trichloroisonicotinates

The development of novel catalytic systems offers a promising avenue for the synthesis of trichloroisonicotinates. Magnetically recoverable nanocatalysts, for example, have been employed in the synthesis of various pyridine derivatives. nih.gov These catalysts can be easily separated from the reaction mixture using an external magnet, facilitating their reuse and reducing waste. While not yet specifically reported for this compound, this technology presents a potential green alternative for its synthesis.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of pyridine rings. acs.org Although often used for C-C bond formation, similar catalytic systems could be explored for selective chlorination.

Sustainable Synthesis Principles and Process Intensification

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. researchgate.net This includes the use of multicomponent reactions, microwave-assisted synthesis, and solvent-free conditions. nih.govacs.orgconicet.gov.ar

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. nih.govacs.org One-pot, four-component reactions under microwave irradiation in ethanol (B145695) have been successfully used to synthesize functionalized pyridines with excellent yields and short reaction times. nih.gov

Solvent-free synthesis using heterogeneous catalysts, such as Wells-Dawson heteropolyacids, represents another green approach. conicet.gov.ar These methods minimize the use of volatile organic solvents, which are often a major source of chemical waste.

| Green Approach | Key Features | Potential Application | Reference |

| Magnetically Recoverable Nanocatalysts | Easy separation and reuse of catalyst | Catalytic chlorination or esterification | nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Halogenation and esterification steps | nih.govacs.org |

| Multicomponent Reactions | High atom economy, reduced number of steps | One-pot synthesis of the core structure | nih.govconicet.gov.ar |

| Solvent-Free Synthesis | Reduced use of hazardous solvents | Halogenation and esterification steps | conicet.gov.ar |

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound.

Theoretical studies on the photochemical chlorination of pyridine in the gas phase suggest that the reaction proceeds via an addition mechanism. researchgate.net The formation of 2-chloropyridine (B119429) is predicted to have the lowest activation barrier, making it the primary product. researchgate.net This provides insight into the regioselectivity of pyridine chlorination.

Mechanistic investigations into palladium-catalyzed C-H chlorination of pyridine derivatives indicate that the reaction can proceed through different pathways depending on the reaction conditions. nih.gov The Hammett analysis of these reactions can reveal the electronic effects of substituents on the pyridine ring, which is valuable for predicting reactivity and optimizing catalyst performance. nih.gov

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. byjus.com

Process Development for Scale-Up Synthesis

The industrial production of this compound necessitates a robust, efficient, and economically viable synthetic process. Process development for scale-up focuses on moving from a laboratory-scale procedure to large-scale manufacturing, addressing challenges related to reaction conditions, reagent handling, product purification, and waste management. While specific proprietary process details are often not publicly disclosed, a likely industrial route involves the esterification of 2,3,5-trichloroisonicotinic acid. The development of this process would center on optimizing this key final step.

The precursor, 2,3,5-trichloroisonicotinic acid, is itself a specialty chemical, and its synthesis would likely involve the multi-step chlorination of a suitable pyridine derivative. The scale-up of such chlorination reactions presents its own set of challenges, including the handling of corrosive and hazardous reagents like phosphorus oxychloride or chlorine gas, and controlling the regioselectivity of the chlorination to obtain the desired 2,3,5-trichloro substitution pattern. mdpi.comlanxess.comresearchgate.net

The primary focus for the scale-up synthesis of the final product is the esterification of 2,3,5-trichloroisonicotinic acid with methanol. Key considerations for process development include the choice of catalytic system, optimization of reaction parameters, and the method of product isolation and purification.

Catalyst Selection and Optimization

The esterification of a sterically hindered carboxylic acid like 2,3,5-trichloroisonicotinic acid often requires a catalyst to achieve a reasonable reaction rate and high conversion. The selection of an appropriate catalyst is a critical step in process development.

To mitigate these issues, solid-supported acid catalysts have been explored for esterification reactions. mdpi.com These catalysts, such as ion-exchange resins or supported metal oxides, can be easily separated from the reaction mixture by filtration, simplifying the work-up procedure and allowing for catalyst recycling. This is a significant advantage in large-scale production, reducing both cost and waste. The following table illustrates a hypothetical comparison of different catalyst types for this esterification.

Table 1: Comparison of Catalytic Systems for the Esterification of 2,3,5-trichloroisonicotinic acid

| Catalyst Type | Catalyst Example | Relative Activity | Recyclability | Downstream Processing |

| Homogeneous Acid | Sulfuric Acid | High | No | Requires neutralization |

| Homogeneous Acid | p-Toluenesulfonic Acid | High | No | Requires neutralization |

| Heterogeneous Solid Acid | Sulfonated Resin | Moderate to High | Yes | Simple filtration |

| Heterogeneous Solid Acid | Supported Iron Oxide NPs | Moderate | Yes | Simple filtration |

Optimization of Reaction Parameters

Once a suitable catalyst is selected, the optimization of reaction parameters is crucial for maximizing yield and throughput while ensuring process safety. Key parameters to be investigated during process development include reaction temperature, reaction time, and the removal of water, a byproduct of the esterification.

The reaction is an equilibrium process, and to drive it towards the product side, the removal of water is essential. In a large-scale reactor, this is typically achieved by azeotropic distillation with a suitable solvent or by operating the reactor under vacuum.

The reaction temperature will be optimized to find a balance between a fast reaction rate and the prevention of side reactions or thermal degradation of the product. Reaction monitoring using in-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can provide real-time data on the consumption of the carboxylic acid and the formation of the ester, allowing for precise determination of the reaction endpoint.

The following table presents a hypothetical design of experiments (DoE) approach to optimizing the reaction conditions.

Table 2: Hypothetical Optimization of Reaction Parameters for this compound Synthesis

| Run | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Methanol Equivalents | Yield (%) |

| 1 | 80 | 1.0 | 6 | 5 | 85 |

| 2 | 100 | 1.0 | 4 | 5 | 92 |

| 3 | 80 | 2.0 | 6 | 10 | 90 |

| 4 | 100 | 2.0 | 4 | 10 | >95 |

Product Isolation and Purification

The final stage of the process is the isolation and purification of this compound to meet the required quality specifications. Following the reaction, the crude product would first be separated from the catalyst (if a heterogeneous catalyst is used) and any excess methanol would be removed by distillation.

The crude ester would then likely undergo a purification step to remove any unreacted carboxylic acid and other impurities. This could involve washing with an aqueous basic solution to remove acidic impurities, followed by extraction into an organic solvent. The final purification would likely be achieved through vacuum distillation or crystallization. Crystallization is often preferred at large scale as it can provide a highly pure product with a well-defined crystalline form, which can be important for downstream applications. The choice of crystallization solvent would be a key development parameter, aiming for high recovery of the pure product and effective rejection of impurities.

Chemical Reactivity and Derivatization Strategies for Methyl 2,3,5 Trichloroisonicotinate

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution is a class of reactions in which an electrophile replaces a hydrogen atom on an aromatic ring. In contrast to benzene (B151609) and its electron-rich derivatives, pyridine itself undergoes electrophilic substitution with difficulty. abertay.ac.uk The ring nitrogen acts as a strong deactivating group, both through its inductive electron-withdrawing effect and by protonating or complexing with Lewis acids under typical reaction conditions, which further increases its deactivating nature.

For Methyl 2,3,5-trichloroisonicotinate, the propensity for electrophilic attack is exceptionally low. The molecule possesses multiple features that strongly deactivate the pyridine ring towards electrophiles:

The Pyridine Nitrogen: As in unsubstituted pyridine, the nitrogen atom significantly reduces the electron density of the ring system. chemicalbook.com

Electron-Withdrawing Substituents: The three chlorine atoms exert strong inductive electron-withdrawing effects.

The Methyl Ester Group: The carboxylate group at the C-4 position is also strongly deactivating.

Collectively, these features create a highly electron-poor aromatic system, making it a very poor nucleophile for reacting with electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on this substrate under conventional conditions. chemicalbook.comchemicalbook.com Any potential electrophilic attack would be directed to the least deactivated position, which is the C-6 hydrogen, but the cumulative deactivation makes such a reaction energetically unfavorable.

Nucleophilic Aromatic Substitution (SNAr) Investigations

The pronounced electron-deficient nature of this compound makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. abertay.ac.ukmasterorganicchemistry.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group, in this case, a chloride ion. pressbooks.publibretexts.org

The reactivity and regioselectivity of SNAr on this molecule are governed by the positions of the electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The pyridine nitrogen and the C-4 ester group are particularly effective at stabilizing negative charge at the ortho (C-3, C-5) and para (C-2, C-6) positions.

In this compound, the chlorine atoms at C-2 and C-5 are ortho and para, respectively, to the powerful electron-withdrawing ester group and are also activated by the ring nitrogen. The chlorine at C-3 is meta to the ester group. Consequently, nucleophilic attack is strongly favored at the C-2 and C-5 positions.

Attack at C-2: This position is para to the ring nitrogen and ortho to the ester group.

Attack at C-5: This position is ortho to the ring nitrogen and ortho to the ester group.

The relative reactivity between the C-2 and C-5 positions can be influenced by steric factors and the specific nucleophile used. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms. d-nb.info By carefully controlling reaction conditions (temperature, solvent, and stoichiometry), selective mono- or di-substitution can often be achieved.

Table 1: Regioselectivity in SNAr Reactions of Polychlorinated Pyridines

| Position of Chlorine | Activating Groups | Relative Reactivity |

|---|---|---|

| C-2 | Ortho to C-3 Cl, Para to N, Ortho to Ester | High |

| C-3 | Meta to N, Meta to Ester | Low |

This table illustrates the expected relative reactivity based on general principles of SNAr on pyridine systems.

Transformations Involving the Ester Functionality (e.g., hydrolysis, transesterification)

The methyl ester group at the C-4 position is a key functional handle that can be readily modified.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,3,5-trichloroisonicotinic acid, under either acidic or basic conditions. chemspider.com Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidic workup, is a common method. chemspider.com This transformation is useful for introducing a different functional group or for altering the solubility and electronic properties of the molecule.

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group for a different alkoxy group. masterorganicchemistry.comscielo.br For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2,3,5-trichloroisonicotinate. masterorganicchemistry.com This reaction is typically driven to completion by using the desired alcohol as the solvent. scielo.brresearchgate.net Transesterification allows for the introduction of a variety of ester groups, which can be used to modulate the physical properties or to introduce further functionality.

Halogen Atom Exchange and Selective Functionalization Studies

Halogen exchange (HALEX) reactions are a subset of SNAr where a halide ion acts as the nucleophile, replacing another halogen on the ring. A common example is the conversion of chloro-substituted pyridines to their fluoro-analogs using a fluoride (B91410) source like potassium fluoride (KF). google.com Given the activation of the C-2 and C-5 positions in this compound, selective replacement of chlorine with fluorine at these positions is feasible. Such transformations are valuable because fluorinated aromatic compounds often exhibit unique biological activities.

Selective functionalization can be achieved by exploiting the differential reactivity of the three chlorine atoms. A typical strategy would involve:

Reaction with a strong, sterically unhindered nucleophile under mild conditions to achieve mono-substitution, likely at the most reactive C-2 or C-5 position.

Modification of the ester group or the newly introduced substituent.

A second SNAr reaction with a different nucleophile under more forcing conditions to replace a second chlorine atom.

This stepwise approach enables the synthesis of precisely substituted pyridine derivatives that would be difficult to access through other routes.

Development of Novel Heterocyclic Scaffolds and Advanced Intermediates from this compound

This compound is a valuable precursor for the synthesis of more complex heterocyclic structures, particularly fused-ring systems. najah.eduresearchgate.netnih.gov This is typically achieved by reacting the trichloropyridine core with bifunctional nucleophiles.

For instance, reaction with a nucleophile containing both an amine and a hydroxyl or thiol group (e.g., ethanolamine (B43304) or 2-aminoethanethiol) could lead to an initial SNAr displacement followed by an intramolecular cyclization to form a new five- or six-membered ring fused to the pyridine core. The remaining chlorine atoms and the ester group can then be further manipulated to build molecular complexity. Such strategies are central to the development of novel scaffolds for applications in medicinal chemistry and materials science. nih.govumich.edu

Table 2: Examples of Heterocyclic Scaffolds from Pyridine Derivatives

| Reactant 1 | Reactant 2 | Resulting Scaffold Type |

|---|---|---|

| 2-Aminopyridine derivative | β-Keto ester | Pyrimido[2,1-b] abertay.ac.ukvulcanchem.combenzothiazole najah.edu |

| Isatoic anhydride | Amine, CS₂, Hydrazine | Triazoloquinazolinone nih.gov |

This table provides examples of synthetic strategies that could be adapted for this compound to generate novel heterocyclic systems.

Structure-Reactivity Relationships in Trichloroisonicotinate Derivatives

The chemical reactivity of this compound and its derivatives is a direct consequence of its molecular structure. nih.govrsc.org The key relationships are:

Electronic Effects: The cumulative electron-withdrawing effects of the ring nitrogen, three chlorine atoms, and the C-4 ester group create a highly electrophilic pyridine ring. This relationship is fundamental to its high reactivity in SNAr reactions and its inertness in electrophilic substitutions. vulcanchem.com

Regioselectivity: The positions of the substituents determine the sites of nucleophilic attack. The strong activating effect of the ester group and ring nitrogen at the ortho and para positions makes the C-2 and C-5 chlorines the most labile leaving groups. The C-3 chlorine, being meta to the primary activating groups, is significantly less reactive.

Steric Hindrance: The chlorine atoms at C-2 and C-3 can provide steric hindrance around the pyridine nitrogen and the C-4 ester, potentially influencing the approach of bulky nucleophiles or reagents.

Leaving Group Ability: Chlorine is a good leaving group in SNAr reactions, facilitating substitution. The relative ease of displacement (C-2/C-5 > C-3) allows for controlled, sequential substitutions.

By modifying the ester group (e.g., hydrolysis to a carboxylate or conversion to an amide) or by substituting one of the chlorine atoms, the electronic and steric profile of the molecule can be fine-tuned. This allows for a rational design of subsequent reactions, demonstrating a clear and predictable structure-reactivity relationship that makes this class of compounds highly useful in targeted synthesis. patonlab.comchemrxiv.org

Theoretical and Computational Chemistry of Methyl 2,3,5 Trichloroisonicotinate and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of methyl 2,3,5-trichloroisonicotinate. The distribution of electrons within the molecule dictates its reactivity, polarity, and spectroscopic properties.

The pyridine (B92270) ring, being electron-deficient, is further influenced by the presence of three electron-withdrawing chlorine atoms and an electron-withdrawing methyl carboxylate group. DFT calculations can elucidate the charge distribution, showing significant positive charges on the carbon atoms of the pyridine ring, especially those bonded to chlorine. This is a consequence of the high electronegativity of the chlorine and nitrogen atoms. The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group will exhibit regions of negative electrostatic potential, indicating their role as potential sites for electrophilic attack or hydrogen bonding. dntb.gov.uaksu.edu.sa

Frontier Molecular Orbital (FMO) theory, a key component of these calculations, helps in predicting the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the non-bonding orbitals of the oxygen atoms, while the LUMO is anticipated to be an antibonding π* orbital distributed over the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. nih.govrsc.org The presence of multiple chlorine atoms is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.govrsc.org

Table 1: Calculated Electronic Properties of a Representative Chlorinated Pyridine Carboxylate

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Net Atomic Charges | C-Cl: +0.1 to +0.2 | Positive charges on carbon atoms attached to chlorine indicate their electrophilic nature. |

| N: -0.4 | The negative charge on the nitrogen atom indicates its nucleophilic character. |

Note: These are illustrative values for a model chlorinated pyridine carboxylate based on general principles from computational studies on similar molecules. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to understanding its interactions. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The most significant conformational freedom in this molecule is the rotation of the methyl carboxylate group relative to the plane of the pyridine ring.

Computational methods can predict the most stable conformation and the energy barriers for rotation. It is expected that the planar conformation, where the ester group is coplanar with the pyridine ring, is the most stable due to π-conjugation between the carbonyl group and the aromatic system. However, steric hindrance from the adjacent chlorine atoms may lead to a slightly twisted, non-planar minimum energy conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the movement of atoms and molecules under defined conditions of temperature and pressure, MD can explore the conformational landscape and identify the most populated conformations. For this compound in a solvent, MD simulations can reveal how intermolecular interactions with solvent molecules influence its shape and flexibility. These simulations are crucial for understanding how the molecule behaves in a real-world chemical environment, such as during a reaction or in a formulation. rsc.org

Table 2: Torsional Energy Profile for Rotation of the Ester Group in a Methyl Isonicotinate Analogue

| Dihedral Angle (Ring-C-O-CH3) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Planar, syn |

| 30° | 1.5 | Twisted |

| 60° | 3.5 | Twisted |

| 90° | 5.0 | Perpendicular (Transition State) |

| 180° | 0.5 | Planar, anti |

Note: This table represents a hypothetical energy profile based on studies of similar ester-substituted aromatic compounds. The exact energy values are illustrative.

Prediction of Reaction Pathways and Transition State Analysis

A significant application of computational chemistry is the prediction of reaction mechanisms. For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr), where one or more of the chlorine atoms are replaced by a nucleophile. d-nb.infomdpi.comnih.gov

Computational methods can map out the potential energy surface for such a reaction, identifying the reactants, products, intermediates, and transition states. wikipedia.orgscispace.com The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. By comparing the activation energies for substitution at the 2, 3, and 5 positions, it is possible to predict the regioselectivity of the reaction. Due to the electronic effects of the nitrogen atom and the carboxylate group, the chlorine atoms at the 2- and 5-positions are expected to be more reactive towards nucleophiles than the chlorine at the 3-position.

Transition state theory, combined with quantum chemical calculations, allows for the detailed analysis of the geometry and electronic structure of the transition state. wikipedia.orgscispace.comsioc-journal.cn For an SNAr reaction, the transition state is typically a Meisenheimer-like complex, where the nucleophile has added to the ring, and the leaving group is still attached. Understanding the structure of this transient species is crucial for explaining the reaction's outcome. sciforum.net

In Silico Screening and Molecular Docking for Chemical Interactions (general, non-biological application focus)

In silico screening and molecular docking are powerful tools for predicting how a molecule will interact with other chemical species or materials, without a specific biological target. rsc.orgresearchgate.net For this compound, these methods can be used to explore its potential applications in materials science, for example, as a component in polymers or as a ligand for metal complexes.

Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule to a surface or within a cavity of a host material. researchgate.net This is achieved by systematically exploring different positions and orientations of the molecule and calculating the interaction energy at each step. The results can guide the design of new materials with specific properties. For instance, the interaction of this compound with a metal surface could be modeled to understand its potential as a corrosion inhibitor.

Table 3: Illustrative Molecular Docking Results for this compound with a Model Host Cavity

| Parameter | Value | Interpretation |

| Binding Energy | -7.2 kcal/mol | A negative value indicates a favorable binding interaction. |

| Key Interactions | Hydrogen bond with carbonyl oxygen | The carbonyl group is a key site for interaction. |

| Halogen bonds from chlorine atoms | The chlorine atoms can participate in specific non-covalent interactions. | |

| π-π stacking with the pyridine ring | The aromatic ring can interact with other aromatic systems. |

Note: These results are hypothetical and serve to illustrate the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their observed activity, in this case, their chemical reactivity. mst.dktennessee.edu For a series of analogues of this compound, a QSAR model could be developed to predict their reactivity in a particular reaction, such as hydrolysis of the ester or nucleophilic substitution.

The first step in building a QSAR model is to calculate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govrsc.org These descriptors are then used as independent variables in a statistical model, such as multiple linear regression or machine learning algorithms, to predict the dependent variable, which would be an experimental measure of reactivity (e.g., a reaction rate constant). nih.gov

A well-validated QSAR model can be a powerful tool for predicting the reactivity of new, untested analogues, thereby accelerating the process of designing molecules with desired chemical properties. mdpi.com For example, a QSAR model could be used to predict which substituents on the pyridine ring would lead to a faster or slower rate of nucleophilic substitution.

Environmental Chemistry and Degradation Pathways of Methyl 2,3,5 Trichloroisonicotinate

Abiotic Transformation Mechanisms in Environmental Compartments

Abiotic transformation involves the degradation of a chemical compound through non-biological processes. These mechanisms are crucial for determining the persistence and potential impact of a substance in the environment.

Hydrolysis Kinetics and Degradation Products in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. The rate of hydrolysis is often dependent on the pH and temperature of the aqueous system.

Photolytic Transformation Studies in Air and Water

Photolysis is the decomposition of molecules by light. This process can be a significant degradation pathway for chemicals present in the upper layers of water bodies or in the atmosphere.

Research detailing the photolytic transformation, quantum yields, or environmental half-lives of Methyl 2,3,5-trichloroisonicotinate in air and water could not be located in public domain scientific sources. For comparison, the related compound clopyralid (B1669233) does not break down significantly when exposed to sunlight in water. vt.edu

Oxidative and Reductive Pathways in Natural Environments

In natural settings, chemical compounds can be transformed through reactions with oxidative species (like hydroxyl radicals) or by reductive processes, often occurring in anaerobic environments.

Specific studies identifying the oxidative and reductive degradation pathways for this compound are not available in the current body of scientific literature.

Biotic Degradation Processes in Environmental Media

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. It is a key process in the removal of chemical contaminants from soil and water.

Microbial Metabolism and Metabolite Identification in Soil and Water

The microbial metabolism of a compound involves enzymatic pathways that transform the parent molecule into various metabolites. Identifying these metabolites is essential for a complete understanding of the degradation process.

There is no specific information available in the reviewed literature concerning the microbial metabolism of this compound or the identification of its metabolites in soil and water. Studies on other chlorinated pyridine (B92270) compounds, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of chlorpyrifos, show that degradation can proceed via hydrolytic and reductive dechlorination under anaerobic conditions. researchgate.net Aerobic degradation of TCP has also been observed. researchgate.net However, it is not confirmed if this compound follows similar pathways.

Biodegradation Rates and Factors Influencing Microbial Degradation

The rate of biodegradation can be influenced by numerous factors, including temperature, pH, moisture content, oxygen availability, and the composition of the microbial community.

Quantitative data on the biodegradation rates (e.g., half-life) of this compound in soil or water are not present in the available scientific literature. For many pesticides, factors such as soil type, organic matter content, and climate significantly impact their persistence. scialert.net For instance, the half-life of the herbicide picloram (B1677784) in soil can range from 167 to 513 days. npdc.govt.nz The biodegradation of another related herbicide, clopyralid, is significantly slower in water-logged, anaerobic soils compared to warm, moist, aerobic conditions. vt.edu

Environmental Fate Modeling and Persistence Assessment

Adsorption and Desorption Characteristics in Soil Matrices

The extent to which this compound binds to soil particles governs its mobility and bioavailability. This adsorption and desorption behavior is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netbioline.org.br The interaction between a chemical and soil can often be described by adsorption isotherms, such as the Freundlich and Langmuir models, which quantify the amount of substance adsorbed at equilibrium. researchgate.netresearchgate.netresearchgate.net

Table 1: Hypothetical Adsorption and Desorption Parameters for this compound in Various Soil Types

| Soil Type | Organic Matter (%) | Clay Content (%) | pH | Freundlich Adsorption Coefficient (Kf) | Freundlich Exponent (1/n) | Desorption Coefficient (Kdes) |

| Sandy Loam | 1.5 | 10 | 6.5 | Data not available | Data not available | Data not available |

| Silt Loam | 3.0 | 25 | 6.0 | Data not available | Data not available | Data not available |

| Clay | 4.5 | 40 | 7.0 | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only, as specific experimental data for this compound were not found in the reviewed literature.

Volatilization from Water and Soil Systems

Volatilization, the process by which a substance evaporates from water or soil surfaces into the atmosphere, is another important dissipation pathway. agriculturejournals.cz This process is largely governed by the compound's Henry's Law constant, which relates its partial pressure in the air to its concentration in water. henrys-law.orgcopernicus.orglibretexts.orgcopernicus.org A higher Henry's Law constant indicates a greater tendency for a chemical to volatilize.

Specific data on the Henry's Law constant for this compound could not be located in the available literature. However, for many organic compounds, volatilization from soil is also influenced by factors such as soil moisture content, temperature, and air movement. agriculturejournals.cz

Table 2: Estimated Physicochemical Properties Relevant to Volatilization of this compound

| Property | Value | Reference |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Henry's Law Constant | Data not available | nist.gov |

Note: This table highlights the lack of specific data for this compound.

Leaching Potential to Groundwater Systems

The potential for a chemical to move through the soil profile and contaminate groundwater is a significant environmental concern. scispace.com Leaching is influenced by the compound's water solubility, its adsorption to soil (as indicated by Koc), and its persistence in the soil (half-life). orst.eduhawaii.gov The Groundwater Ubiquity Score (GUS) is a commonly used index to estimate leaching potential, calculated using the compound's soil half-life and Koc value. orst.eduresearchgate.netresearchgate.net

A higher GUS value suggests a greater likelihood of leaching. Without specific values for the soil half-life and Koc of this compound, a precise GUS value cannot be calculated. However, compounds with high water solubility, low Koc, and long half-lives are generally considered to have a higher leaching potential.

Table 3: Factors Influencing the Leaching Potential of this compound

| Parameter | Influence on Leaching | Status for this compound |

| Soil Adsorption (Koc) | High Koc reduces leaching | Data not available |

| Soil Persistence (Half-life) | Long half-life increases leaching potential | Data not available |

| Water Solubility | High solubility increases leaching potential | Data not available |

Formation and Characterization of Non-Extractable Residues

Over time, chemical residues in soil can become tightly bound to soil organic matter and mineral fractions, forming what are known as non-extractable residues (NERs) or bound residues. nih.govknoell.comumweltbundesamt.deecetoc.org These residues cannot be removed by conventional solvent extraction methods. The formation of NERs is a complex process that can involve sequestration of the parent compound or the incorporation of its degradation products into the soil matrix. nih.govresearchgate.net

The formation of NERs is significant as it can reduce the bioavailability and toxicity of a chemical, but it may also represent a long-term reservoir from which the compound or its metabolites could potentially be released. wur.nl The characterization of NERs often requires advanced analytical techniques and the use of radiolabeled compounds to trace their fate. nih.govresearchgate.net For this compound, no specific studies on the formation and characterization of its NERs were identified.

Bioavailability and Environmental Mobility Studies

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. It is a critical factor in assessing the ecological risk of a substance. wur.nl The bioavailability of a compound in soil is closely linked to its adsorption-desorption characteristics and the formation of NERs. Generally, only the portion of a chemical that is dissolved in the soil pore water or weakly adsorbed to soil particles is considered bioavailable.

Environmental mobility encompasses all the processes that transport a chemical through the environment, including leaching, volatilization, and runoff. researchgate.net Understanding the mobility of this compound is essential for predicting its distribution and potential for off-site transport. As with other sections, specific studies on the bioavailability and environmental mobility of this compound are lacking in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Methyl 2,3,5-trichloroisonicotinate in academic research?

- Methodological Answer : Reproducible synthesis requires precise control of reaction parameters, including reagent purity (e.g., chlorinating agents), solvent selection (polar aprotic solvents preferred), temperature (optimized to avoid side reactions), and reaction time. Purification steps (e.g., column chromatography or recrystallization) must be documented in detail, including solvent ratios and retention factors. Researchers should report deviations and provide supplementary data for critical steps, as emphasized in academic publishing guidelines .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation, with peak assignments compared to predicted chemical shifts. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection assesses purity (>95% recommended). For novel derivatives, elemental analysis or X-ray crystallography may be required. Data interpretation must cross-reference established spectral databases and prior literature to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell lines, assay protocols, or compound concentrations). A systematic review should:

- Compare solvent systems (DMSO vs. aqueous buffers) and their impact on compound stability.

- Replicate studies under standardized conditions (e.g., OECD guidelines).

- Conduct meta-analyses to identify trends across datasets.

Researchers must rigorously document methods and cite prior work to contextualize findings .

Q. What interdisciplinary approaches integrate computational modeling with experimental kinetics to study this compound’s reaction mechanisms?

- Methodological Answer : Density functional theory (DFT) calculations can predict transition states and intermediate stability for chlorination or nucleophilic substitution reactions. Experimental validation involves kinetic studies (e.g., variable-temperature NMR or stopped-flow techniques) to measure rate constants. Researchers should share computational input files and raw kinetic data as supplementary materials to enhance reproducibility .

Q. What methodologies are recommended for assessing the environmental stability and degradation pathways of this compound?

- Methodological Answer : Accelerated degradation studies under controlled conditions (pH, UV light, temperature) identify primary degradation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) profiles degradation pathways, while quantitative structure-activity relationship (QSAR) models predict ecotoxicological endpoints. Stability data should be reported with statistical confidence intervals and compared to structurally analogous compounds .

Tables for Key Data

| Parameter | Recommended Method | Reference |

|---|---|---|

| Synthesis Purification | Column chromatography (hexane:ethyl acetate) | |

| Purity Assessment | HPLC (C18 column, 254 nm detection) | |

| Stability Testing | Photolysis under 365 nm UV light | |

| Computational Modeling | Gaussian 16 (B3LYP/6-31G* basis set) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.